Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
Preparation Methods
The synthesis of tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the use of tert-butyl esters and azaspiro intermediates. One common synthetic route involves the reaction of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate with a sulfur-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its derivatives may have therapeutic potential, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfur atom and hydroxyl group play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate can be compared with similar compounds such as:
Tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate: This compound lacks the sulfur atom, which may affect its chemical reactivity and biological activity.
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound has a different position for the sulfur atom, which can influence its interactions with molecular targets.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:
These comparisons highlight the uniqueness of tert-butyl 8-hydroxy-6-thia-2-azaspiro[3
Properties
IUPAC Name |
tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h8,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUTJNAMHPWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CSCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130246 | |
Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340481-93-7 | |
Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1340481-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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